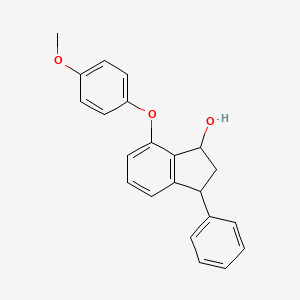
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that combines phenyl, methoxyphenoxy, and dihydroindenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2,3-dihydro-1H-inden-1-one under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism by which 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic uses.
類似化合物との比較
Similar Compounds
7-(4-methoxyphenoxy)-3-phenyl-1-indanone: A structurally similar compound with a ketone group instead of an alcohol.
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one: Another related compound with a different functional group.
Uniqueness
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H20O3
- Molar Mass : 336.39 g/mol
- CAS Number : 337921-48-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound may exert its effects through:
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
- Neuroprotection : It has been shown to mitigate neurotoxic effects induced by β-amyloid proteins, which are implicated in Alzheimer's disease.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Data
Neuroprotection in Alzheimer's Disease
A study demonstrated that this compound protects neuronal cells from β-amyloid-induced apoptosis. The compound restored cell viability in PC12 cells exposed to β-amyloid, significantly inhibiting caspase-3 activation and reducing reactive oxygen species (ROS) levels. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's .
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It effectively reduces oxidative stress markers in various cell lines, suggesting its utility in conditions where oxidative damage is a concern .
Anti-inflammatory Potential
In vitro studies have shown that this compound can downregulate the expression of pro-inflammatory cytokines. This activity positions it as a candidate for further investigation in inflammatory disorders .
特性
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-16-10-12-17(13-11-16)25-21-9-5-8-18-19(14-20(23)22(18)21)15-6-3-2-4-7-15/h2-13,19-20,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSESMMUNDVHDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(CC3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














